molecular formula C9H14Cl2N2O B1379139 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1375471-58-1

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B1379139
CAS No.: 1375471-58-1
M. Wt: 237.12 g/mol
InChI Key: IRAHIEDOUTZVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride” is a synthetic compound that belongs to the class of piperazine derivatives. It has a molecular formula of C9H14Cl2N2O and a molecular weight of 237.13 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its IUPAC name: 1-(chloroacetyl)-4-(2-propynyl)piperazine hydrochloride . The compound has a mono-isotopic mass of 236.048325 Da .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Potential Dual Antihypertensive Agents

Research conducted by Marvanová et al. (2016) involved the synthesis of new compounds, including 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which were also transformed into hydrochloride salts. This synthesis has relevance in exploring potential dual antihypertensive agents, showing the importance of this chemical in medicinal chemistry research (Marvanová et al., 2016).

Antidepressant and Antianxiety Activity

Kumar et al. (2017) investigated a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for their antidepressant and antianxiety activities. These compounds have shown significant potential in these areas, suggesting the utility of the chemical in neuropsychiatric drug development (Kumar et al., 2017).

Anti-inflammatory Activity

Ahmed et al. (2017) synthesized novel 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds. These compounds, including derivatives of the mentioned chemical, displayed significant anti-inflammatory activity, highlighting their potential in treating inflammation-related disorders (Ahmed et al., 2017).

Antimicrobial and Antitumor Activities

Studies by Verma and Singh (2015) and Yurttaş et al. (2014) have shown the antimicrobial and antitumor potentials of compounds related to 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride. These findings open avenues for the use of such chemicals in treating infectious diseases and cancer (Verma & Singh, 2015); (Yurttaş et al., 2014).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation, serious eye damage, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative formylation reactions, where it acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These interactions highlight its potential utility in oxidative stress-related studies and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in oxidative formylation reactions can lead to changes in cellular redox states, impacting gene expression and metabolic flux . Additionally, its interaction with specific proteins may alter cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a photosensitizer and generate reactive oxygen species (ROS) is a key aspect of its mechanism of action . These ROS can induce oxidative stress, leading to the activation or inhibition of various enzymes and transcription factors, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its photosensitizing properties can lead to sustained ROS generation, which may result in prolonged oxidative stress and potential cellular damage . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular function. At higher doses, it may induce toxic or adverse effects due to excessive ROS generation and oxidative damage . Identifying the optimal dosage range is crucial for maximizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes and cofactors that facilitate the generation and detoxification of ROS . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For instance, its localization to mitochondria may enhance its role in modulating oxidative stress and mitochondrial function.

Properties

IUPAC Name

2-chloro-1-(4-prop-2-ynylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O.ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;/h1H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAHIEDOUTZVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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